molecular formula C14H19BFNO3 B1441873 N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1150271-55-8

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1441873
CAS RN: 1150271-55-8
M. Wt: 279.12 g/mol
InChI Key: QDEPNKWUQUKTAM-UHFFFAOYSA-N
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Description

“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is a derivative of boric acid . The structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . More detailed information about the synthesis process might be available in the referenced papers .

Scientific Research Applications

Organic Synthesis Reactions

This compound is a significant reaction intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Its unique structure lends itself to good biological activity and pharmacological effects, making it a versatile player in the synthesis of complex organic molecules.

Cancer Treatment

Boron neutron capture therapy (BNCT) utilizes boron-containing compounds like this one due to their ability to capture neutrons and undergo nuclear reactions. This property is harnessed to target and destroy cancer cells .

Drug Transport Polymers

The compound’s structure is beneficial in the development of feedback control drug transport polymers. These polymers are used to deliver drugs in a controlled manner, which is particularly useful in cancer treatment .

Suzuki-Miyaura Coupling

As an organoboron compound, it plays a crucial role in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it a staple in pharmaceutical and material sciences .

Enzyme Inhibition

Due to its boronic acid moiety, the compound can act as an enzyme inhibitor. This application is significant in the treatment of various diseases, including cancer and microbial infections .

Fluorescent Probes

The compound’s boronic ester bonds make it suitable for use as a fluorescent probe. It can identify biological and chemical substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

The borate linkage in the compound is advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to release drugs at targeted sites within the body .

Protodeboronation Studies

Recent studies have focused on the protodeboronation of pinacol boronic esters, like this compound, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for the synthesis of complex organic molecules .

properties

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEPNKWUQUKTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674988
Record name N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

1150271-55-8
Record name N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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